1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone (CAS 54001-07-9) is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and an acetyl group at position 3. This compound is commercially available as a research chemical (1 mg: $69.00; 5 mg: $78.00) and serves as a precursor or intermediate in synthetic organic chemistry and medicinal chemistry studies . Its molecular formula is C₁₂H₁₀ClNOS (calculated molecular weight: 251.73 g/mol).
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJEFHMMZUNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369510 | |
| Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54001-07-9 | |
| Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme Overview
3-chloro-2,4-pentanedione + thiobenzamide derivative → [Reflux in ethanol, 8 hours] → 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Specific Preparation Methods
Method A: Synthesis of this compound
- 3-chloro-2,4-pentanedione (110 mmol, 14.80 g)
- 4-chlorothiobenzamide (100 mmol, 13.72 g)
- Dissolve 3-chloro-2,4-pentanedione in absolute ethanol and heat to reflux.
- Add thiobenzamide derivative to the hot solution.
- Reflux the mixture for approximately 8 hours, monitoring reaction progress via thin-layer chromatography (TLC).
- Upon completion, cool the mixture and pour into cold water.
- Neutralize with sodium acetate solution to facilitate precipitation.
- Filter and wash the precipitate.
- Recrystallize from ethanol to obtain pure product.
- Yield: approximately 90%
- Melting point: 68–69°C
- The product is characterized by its crystalline nature and confirmed by spectral data.
This method has been validated in recent studies, demonstrating high yields and purity, making it suitable for scalable synthesis in medicinal chemistry applications.
Method B: Synthesis of the Chlorinated Derivative
The synthesis of the chlorinated compound follows a similar pathway, with the thiobenzamide derivative bearing the 4-chlorophenyl group, leading to the target molecule with a chlorophenyl substituent at the thiazole ring.
- 3-chloro-2,4-pentanedione
- 4-chlorothiobenzamide
- Solvent: Ethanol
- Temperature: Reflux
- Duration: 8 hours
- Reaction progress is monitored via TLC.
- Post-reaction work-up involves cooling, filtration, and recrystallization.
- The process yields the target compound with approximately 90% efficiency, as reported in recent chemical syntheses.
Data Summary Table
| Parameter | Description | Data/Details |
|---|---|---|
| Starting Material | 3-chloro-2,4-pentanedione | CAS: 54001-07-9 |
| Thiobenzamide Derivative | 4-chlorothiobenzamide | CAS: 54001-07-9 |
| Solvent | Ethanol | Absolute ethanol used for reflux |
| Reaction Time | 8 hours | Standard reflux duration |
| Yield | High | Approximately 90% |
| Melting Point | Crystalline product | 68–69°C |
| Purification | Recrystallization from ethanol | Ensures purity |
Research Findings and Optimization
Recent studies confirm that the classical Hantzsch method remains highly effective for synthesizing substituted thiazoles with chlorophenyl groups, offering high yields and straightforward purification. Variations in substituents on the thiobenzamide can influence reaction rates and product yields, but the core methodology remains consistent.
- Reflux in ethanol is optimal for reaction completion.
- TLC monitoring ensures reaction completeness.
- Neutralization with sodium acetate facilitates product precipitation.
- Recrystallization yields high-purity compounds suitable for further pharmacological evaluation.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation, such as cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table highlights key structural analogs of the target compound, emphasizing differences in substituents, molecular properties, and biological activities:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (Cl) in the target compound provides moderate electron-withdrawing effects, influencing reactivity in coupling reactions (e.g., with α-halogenated ketones as in ). In contrast, the trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability .
- Biological Activity: Chalcone-thiazole hybrids () demonstrate submicromolar IC₅₀ values against DNA gyrase B, a bacterial enzyme, suggesting that the acetyl-thiazole scaffold can be optimized for antimicrobial applications.
Physicochemical Properties
- Solubility and Polarity : The 4-chlorophenyl group increases hydrophobicity compared to the 4-fluorophenyl analog (), which may affect bioavailability. The trifluoromethyl analog () is expected to exhibit higher logP values due to the CF₃ group .
- Thermal Stability: Derivatives like the bromo-ethanone () and carbamate-linked analogs () may exhibit varied stability due to steric and electronic effects.
Biological Activity
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, a thiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by a thiazole ring substituted with a 4-chlorophenyl group and an ethanone moiety, which contributes to its potential therapeutic effects.
- Molecular Formula : C12H10ClNOS
- Molecular Weight : 251.73 g/mol
- CAS Number : 54001-07-9
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study :
In a recent experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of this thiazole derivative have also been studied. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Q & A
(Basic) What synthetic methodologies are reported for 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, and how is reaction progress monitored?
Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives (e.g., 5-acetyl-4-methyl-1,3-thiazol-2-yl hydrazine) with thiosemicarbazide in ethanol under HCl catalysis yields thiazole-thiosemicarbazone intermediates. Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy. Key spectral markers include:
- ¹H NMR : Methyl group signals (δ 2.10–2.45 ppm), aromatic proton multiplets (δ 6.99–7.97 ppm), and NH/amide protons (δ 11.32–11.92 ppm) .
- IR : C=O stretch (~1700 cm⁻¹) and C-S/C-N vibrations (~650–1250 cm⁻¹).
(Basic) How is X-ray crystallography applied to determine the crystal structure and intermolecular interactions of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) at 100 K resolves molecular conformation and packing. For structurally analogous pyrazoline-thiazole derivatives:
- Dihedral angles : Aromatic rings form angles of 6.69° (pyrazole-chlorophenyl) and 74.88° (pyrazole-methoxyphenyl) .
- Hydrogen bonding : Bifurcated (C,C)–H⋯O bonds form chains along the [010] axis, stabilizing the crystal lattice .
- Validation : Bond lengths and angles are cross-checked against standard databases (e.g., Allen et al., 1987) .
(Advanced) What computational approaches are used to predict the electronic properties and reactivity of this thiazole derivative?
Answer:
- Density Functional Theory (DFT) : Multiwfn software calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the thiazole ring’s sulfur atom exhibits high electron density, influencing reactivity .
- Molecular Docking : AutoDock4 simulates binding to biological targets (e.g., bacterial enzymes) using flexible sidechain adjustments. A study on HIV protease analogs achieved RMSD <2.0 Å in cross-docking experiments .
(Advanced) How can researchers address discrepancies in spectroscopic data during structural characterization?
Answer:
Contradictions between NMR, IR, and mass spectra are resolved via:
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity (e.g., distinguishing regioisomers) .
- High-Resolution MS : Exact mass measurements (e.g., 306.41 g/mol for C₁₈H₁₇ClN₂O₂) validate molecular formulas .
- X-ray Validation : SCXRD data overrules ambiguous spectroscopic assignments .
(Basic) What are the key spectroscopic markers (IR, NMR) for confirming the structure of this compound?
Answer:
- ¹H NMR :
- Methyl groups: δ 2.10–2.45 ppm (singlet for thiazole-CH₃).
- Aromatic protons: Multiplet at δ 6.99–7.97 ppm (chlorophenyl and thiazole protons) .
- ¹³C NMR : Carbonyl C=O at ~190 ppm, thiazole C-S at ~160 ppm.
- IR : Strong C=O absorption (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
(Advanced) What strategies optimize the yield and regioselectivity in the synthesis of substituted thiazole derivatives?
Answer:
- Catalyst Selection : HCl promotes cyclization, while triethylamine (TEA) enhances regioselectivity in dioxane .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor thiazole formation over side products.
- Temperature Control : Reactions at 60–80°C improve yield (e.g., 65% for thiosemicarbazone derivatives) .
(Advanced) How do substituents on the thiazole ring affect the compound's biological activity, and what SAR studies exist?
Answer:
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 4-position enhances antibacterial activity by increasing membrane permeability .
- Steric Effects : Bulky substituents (e.g., methoxy) reduce activity due to steric hindrance at target sites .
- Pyrazoline Hybrids : Analogous compounds show IC₅₀ values <10 µM against fungal pathogens, correlating with thiazole ring planarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
